molecular formula C19H25NO4S B3806205 9-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-6-oxa-9-azaspiro[4.5]decane

9-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-6-oxa-9-azaspiro[4.5]decane

Cat. No. B3806205
M. Wt: 363.5 g/mol
InChI Key: ZDOWNSQUOADQAA-UHFFFAOYSA-N
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Description

The compound appears to contain a 1,4-benzodioxin moiety, which is a type of aromatic ether. It also contains a spirocyclic structure (azaspiro[4.5]decane), which is a type of cyclic compound that has two rings sharing a single atom .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,4-benzodioxin ring, possibly through a condensation reaction, as well as the formation of the spirocyclic structure, which could potentially be formed through a type of cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains a 1,4-benzodioxin ring, a thioether group, a propionyl group, an oxa group, and a 9-azaspiro[4.5]decane group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the ether, thioether, and amine groups. These functional groups can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar functional groups (ether, thioether, and amine) could impact its solubility, boiling point, melting point, etc .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. It could potentially interact with biological systems through the functional groups present in its structure .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be explored for use in various fields such as medicinal chemistry, materials science, etc .

properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)-1-(6-oxa-9-azaspiro[4.5]decan-9-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4S/c21-18(20-8-9-24-19(14-20)6-1-2-7-19)5-12-25-15-3-4-16-17(13-15)23-11-10-22-16/h3-4,13H,1-2,5-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDOWNSQUOADQAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CN(CCO2)C(=O)CCSC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-6-oxa-9-azaspiro[4.5]decane
Reactant of Route 2
Reactant of Route 2
9-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-6-oxa-9-azaspiro[4.5]decane
Reactant of Route 3
Reactant of Route 3
9-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-6-oxa-9-azaspiro[4.5]decane
Reactant of Route 4
Reactant of Route 4
9-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-6-oxa-9-azaspiro[4.5]decane
Reactant of Route 5
Reactant of Route 5
9-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-6-oxa-9-azaspiro[4.5]decane
Reactant of Route 6
Reactant of Route 6
9-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-6-oxa-9-azaspiro[4.5]decane

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